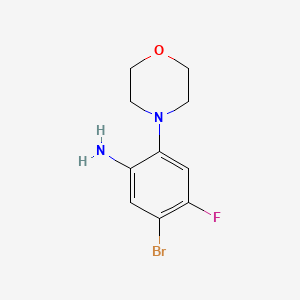

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline

Description

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is an organic compound with the molecular formula C10H12BrFN2O It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and morpholine groups

Properties

IUPAC Name |

5-bromo-4-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIXEJKFBTVMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline typically involves the following steps:

Bromination: The starting material, 4-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position.

Morpholine Substitution: The brominated intermediate is then reacted with morpholine to introduce the morpholine group at the 2-position.

The reaction conditions for these steps often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-fluoro-4-methylaniline

- 5-Bromo-4-fluoro-2-methylaniline

- 4-Bromo-2-fluoroaniline

Uniqueness

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that lack this functional group .

Biological Activity

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12BrF2N3O

- Molecular Weight : 295.13 g/mol

The presence of bromine and fluorine atoms, along with the morpholine ring, contributes to its unique reactivity and interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various tumor cell lines. For instance, in vitro tests against B16, K562, and CHO cells demonstrated significant antitumor effects. In vivo studies indicated its potential to inhibit liver cancer growth in H22 models.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Structure-activity relationship studies suggest that modifications to the morpholine moiety can enhance its efficacy against specific bacterial strains.

- Anti-inflammatory Effects : Research indicates that related compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX-1 and COX-2 inhibition are critical parameters for evaluating their therapeutic potential .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Aniline Derivative : Starting from 4-fluoroaniline, bromination at the 5-position is carried out.

- Morpholine Substitution : The morpholine group is introduced through nucleophilic substitution reactions.

These methods can vary in yield and purity based on reaction conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- The position of halogen substitutions (bromine and fluorine) significantly affects the compound's interaction with biological targets.

- Morpholine's presence enhances solubility and bioavailability, which are essential for therapeutic applications.

Case Studies

Several studies highlight the biological activity of this compound:

- Antitumor Studies : A study demonstrated that derivatives with morpholine substitution exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against HepG2 cell lines .

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor size and improved survival rates, indicating its potential as an anticancer agent.

Comparative Analysis

The following table summarizes key features comparing this compound with structurally similar compounds:

| Compound Name | Antitumor Activity | Antimicrobial Activity | COX Inhibition IC50 |

|---|---|---|---|

| This compound | Significant | Moderate | 28 μM |

| 3-Fluoro-N-(morpholin-4-yl)aniline | Moderate | High | 19 μM |

| 2-Fluoro-N-(morpholin-4-yl)aniline | Low | Moderate | 42 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.